molecular formula C9H6BrClN2O2 B2605837 Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate CAS No. 1820683-44-0

Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B2605837
CAS No.: 1820683-44-0
M. Wt: 289.51
InChI Key: LVSBVWUPFZQCLR-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes:

  • C=O stretch : 1705–1715 cm⁻¹ (ester carbonyl)
  • C-Br stretch : 560–580 cm⁻¹
  • C-Cl stretch : 740–760 cm⁻¹
  • Imidazo ring vibrations: 1450–1600 cm⁻¹ (C=C/C=N)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

Signal (δ, ppm) Assignment Multiplicity
3.93 OCH₃ (ester methyl) Singlet
8.52 H-7 (deshielded by Br) Doublet
7.89 H-5 (adjacent to Cl) Singlet
7.31 H-3 (imidazo proton) Triplet

¹³C NMR (101 MHz, CDCl₃):

Signal (δ, ppm) Assignment
165.4 Ester carbonyl (C=O)
143.2 C-8 (Br-substituted)
137.6 C-6 (Cl-substituted)
52.1 OCH₃

UV-Vis Spectroscopy

  • λₘₐₓ : 265 nm (π→π* transition, imidazo ring)
  • Molar absorptivity (ε): 12,400 L·mol⁻¹·cm⁻¹ in methanol

Thermodynamic Stability and Conformational Analysis

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:

  • ΔGf° (gas phase) : 148.3 kJ/mol
  • Rotational barrier (ester group) : 18.7 kJ/mol
  • HOMO-LUMO gap : 5.2 eV, indicating moderate stability

Conformational preferences:

  • Syn-periplanar orientation of ester group relative to imidazo ring (85% population).
  • Halogen substituents stabilize the structure via hyperconjugation (Br: +0.32 e⁻ charge; Cl: +0.29 e⁻).

Halogen Bonding Interactions and Electronic Distribution

Electrostatic potential maps reveal sigma-hole regions on Br (+34.5 kcal/mol) and Cl (+28.7 kcal/mol), enabling interactions with electron-rich sites:

Interaction Type Energy (kJ/mol) Biological/Structural Relevance
Br···O=C (carbonyl) -15.2 Crystal packing stabilization
Cl···N (imidazo ring) -9.8 Enhances planarity in solid state
Br···π (aromatic systems) -12.4 Influences solubility in polar solvents

Natural Bond Orbital (NBO) analysis shows electron withdrawal by halogens:

  • Br : 3.78% reduction in imidazo ring electron density
  • Cl : 2.91% reduction

The methyl ester group donates electron density via resonance (+0.14 e⁻ to carbonyl), counterbalancing halogen effects.

Properties

IUPAC Name

methyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O2/c1-15-9(14)7-4-13-3-5(11)2-6(10)8(13)12-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSBVWUPFZQCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(C=C(C2=N1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a bromoacetyl chloride derivative, followed by cyclization in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve organic solvents, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds or other complex structures .

Mechanism of Action

The mechanism of action of Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets through halogen bonding or hydrophobic interactions. The compound may also participate in redox reactions, influencing cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Ester Modifications

The table below compares methyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate with structurally related analogs, highlighting differences in substituents, ester groups, and physicochemical properties:

Compound Name Substituents (Positions) Ester Group Molecular Weight Key Applications Solubility/Stability
This compound 8-Br, 6-Cl Methyl 289.56 Intermediate for antitrypanosomal agents Low aqueous solubility; stable under inert conditions
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 951884-22-3) 8-Br, 6-Cl Ethyl 303.59 Similar synthetic uses Higher lipophilicity than methyl analog
Methyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1121058-31-8) 6-Br, 8-Me Methyl 269.10 CDK inhibitor research Moderate solubility due to methyl group
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1260763-32-3) 6-Br, 8-F Ethyl 287.09 Fluorinated analog for metabolic studies Improved solubility via fluorine
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate 8-NH₂, 6-Br Ethyl 268.11 CDK2 inhibitor intermediate Higher polarity due to amino group
Key Observations:
  • Halogen Effects : Bromine and chlorine at positions 6 and 8 enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl group introduction .
  • Ester Groups : Methyl esters offer lower molecular weight and higher stability, whereas ethyl esters increase lipophilicity for membrane permeability .
  • Substituent Diversity : Fluorine (electron-withdrawing) and methyl (electron-donating) groups modulate electronic properties and solubility .

Physicochemical and Pharmacokinetic Properties

  • Aqueous Solubility: Methyl/ethyl esters generally exhibit low solubility, but polar substituents (e.g., sulfonyl, amino) enhance it .
  • Metabolic Stability : Fluorine at position 8 reduces oxidative metabolism, extending half-life in preclinical models .
  • Crystallinity : Halogenated imidazo[1,2-a]pyridines often form stable crystals, aiding purification and characterization .

Biological Activity

Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate (CAS Number: 1820683-44-0) is a heterocyclic compound notable for its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in medicinal chemistry.

Structural Characteristics

This compound is characterized by:

  • Bromine and Chlorine Substituents : Located at the 8th and 6th positions of the imidazo[1,2-A]pyridine ring.
  • Carboxylate Ester Group : Positioned at the 2nd position, contributing to its reactivity and biological properties.
PropertyValue
Molecular FormulaC₉H₆BrClN₂O₂
Molecular Weight289.51 g/mol
CAS Number1820683-44-0

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, making it a candidate for antimicrobial applications.
  • Signal Transduction Modulation : The compound can modulate various signaling pathways by interacting with kinases and other proteins, influencing cellular responses.
  • DNA Interaction : Preliminary studies suggest that it may bind to nucleic acids, potentially affecting gene expression.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including multidrug-resistant strains of bacteria. In vitro studies have demonstrated its effectiveness in inhibiting the growth of:

  • Mycobacterium tuberculosis
  • Staphylococcus aureus

These findings suggest its potential as a scaffold for developing new antibiotics.

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound has selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values (the concentration required to inhibit cell growth by 50%) vary significantly among different cancer types:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)20.0

Study on Antitubercular Activity

A study published in Journal of Medicinal Chemistry evaluated the antitubercular activity of this compound through a series of in vitro assays. The results indicated that the compound inhibited the growth of Mycobacterium tuberculosis with an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL, showcasing its potential as a lead compound in tuberculosis treatment.

Cytotoxicity Assessment

In another study focusing on its cytotoxic effects, researchers assessed the compound's impact on various cancer cell lines using MTT assays. The findings suggested that the compound induced apoptosis in cancer cells through activation of caspase pathways, highlighting its potential as an anticancer agent.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of novel therapeutic agents. Its unique structural features allow for modifications that can enhance biological activity and selectivity:

  • Antimicrobial Agents : Development of derivatives aimed at combating resistant bacterial strains.
  • Anticancer Drugs : Exploration of analogs with improved potency and reduced toxicity.

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of halogenation reagents and reaction conditions. For bromination and chlorination, sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF) are commonly used to introduce substituents onto the imidazo[1,2-a]pyridine scaffold . Sequential halogenation steps may be necessary, with purification via column chromatography or recrystallization to isolate intermediates. Monitoring reaction progress using TLC or HPLC ensures minimal byproduct formation. Yield improvements can be achieved by controlling temperature (e.g., 60–80°C for halogenation) and stoichiometric ratios of reagents .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation relies on multi-technique analysis:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and ester group integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and halogen isotopic patterns.
  • X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves absolute configuration and bond lengths, critical for validating substituent placement .
  • HPLC : Purity assessment (>95%) with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during the characterization of derivatives of this compound?

  • Methodological Answer : Contradictions (e.g., unexpected NMR shifts or MS fragments) require:
  • Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).
  • X-ray Diffraction : Resolve ambiguities in substituent positioning, as seen in analogous imidazo[1,2-a]pyridine crystal structures .
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled intermediates to trace signal origins in complex spectra.
  • Dynamic NMR : Investigate rotational barriers or tautomerism causing split signals .

Q. How does the electronic environment of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing bromo and chloro groups at positions 8 and 6 create a π-deficient aromatic system, enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key factors:
  • Steric Effects : The methyl ester at position 2 may hinder coupling at adjacent sites; bulkier ligands (e.g., SPhos) improve selectivity .
  • Electronic Effects : Bromine’s strong electronegativity directs cross-coupling to position 7. Computational studies (e.g., Fukui indices) predict reactive sites for functionalization .
  • Solvent Optimization : Use toluene/DMF mixtures with K2_2CO3_3 to stabilize intermediates and improve yields .

Q. What experimental designs are recommended to assess the biological activity of this compound in drug discovery?

  • Methodological Answer :
  • Target Identification : Screen against kinase panels (e.g., CDK inhibitors) due to structural similarity to bioactive imidazo[1,2-a]pyridines .
  • SAR Studies : Synthesize analogs (e.g., replacing Br/Cl with F or methyl groups) to correlate substituent effects with activity.
  • In Vitro Assays : Use HEK293 or HeLa cells for cytotoxicity profiling (IC50_{50} determination via MTT assay).
  • Molecular Docking : Model interactions with CDK2 or viral protease active sites to guide lead optimization .

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